molecular formula C10H5F6IO4 B057053 [Bis(trifluoroacetoxy)iodo]benzene CAS No. 2712-78-9

[Bis(trifluoroacetoxy)iodo]benzene

Cat. No. B057053
CAS RN: 2712-78-9
M. Wt: 430.04 g/mol
InChI Key: PEZNEXFPRSOYPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [bis(trifluoroacetoxy)iodo]benzene involves efficient methodologies that yield the compound in high purity. For example, ionic liquid-supported [bis(trifluoroacetoxy)iodo]benzene can be synthesized using different methods, demonstrating stability in air and high humidity over weeks. The structure of this compound is well-characterized by multiple spectroscopic techniques, confirming its identity and purity (Zhang et al., 2010). Furthermore, a general and convenient preparation method involves the oxidation of organic iodides with oxone and trifluoroacetic acid, illustrating the compound's accessibility for various applications (Zagulyaeva et al., 2010).

Molecular Structure Analysis

The molecular structure of [bis(trifluoroacetoxy)iodo]benzene derivatives has been extensively studied, providing insight into their reactivity and potential applications. For instance, X-ray structures of certain derivatives have been determined, offering a deeper understanding of the compound's electronic and spatial configuration (Yusubov et al., 2008).

Chemical Reactions and Properties

This compound participates in a wide range of chemical reactions, demonstrating its versatility as a reagent. It has been used for the synthesis of amides, showcasing its potential in promoting transamidation reactions under metal and solvent-free conditions (Dandela et al., 2022). Additionally, it facilitates the synthesis of highly substituted pyrroles through a tandem dimerization-cyclocondensation reaction, highlighting its utility in constructing complex heterocyclic structures (Zhang & Chen, 2001).

Physical Properties Analysis

[Bis(trifluoroacetoxy)iodo]benzene exhibits unique physical properties that contribute to its application in organic synthesis. Its stability in various environmental conditions, such as air and humidity, underscores its robustness as a reagent for laboratory and industrial applications.

Chemical Properties Analysis

The chemical properties of [bis(trifluoroacetoxy)iodo]benzene, including its reactivity patterns and the types of transformations it can undergo, are central to its utility in organic chemistry. Its ability to act as a catalyst in oxidative intramolecular cyclization reactions is just one example of its versatile chemical behavior, enabling the synthesis of complex organic molecules (Padalkar et al., 2011).

Scientific Research Applications

  • Synthesis of Ionic Liquid-Supported [Bis(trifluoroacetoxy)iodo]benzene : This reagent has been synthesized and characterized, demonstrating stability in air and humid conditions. It's useful for organic synthesis (Zhang et al., 2010).

  • Photolytic C-H Bond Functionalization : It's used in the photolysis of hypervalent iodine(III) reagents for radical C-H bond functionalization, transforming various alkylbenzenes into benzyl ester compounds under mild conditions (Sakamoto et al., 2016).

  • Cyclisation of Tryptamine Enaminones : The reagent facilitates the synthesis of 1,1-bis-functionalised-N-trifluoroacetylated-β-carbolines through Pictet-Spengler-type cyclisation, trifluoroacetylation, and oxidation (Papadopoulou et al., 1998).

  • Direct Iodination of Polystyrene : It aids in the iodination of polystyrene at room temperature in chloroform, resulting in poly(p-iodostyrene) with similar molecular weight distribution as the starting polystyrene (Yudina et al., 1989).

  • Trapping Labile Adducts : Effective in trapping adducts formed between dC and an ortho-quinone methide under physiological conditions, leading to characteristic products for quantifying alkylation (McCrane et al., 2011).

  • Catalyzed Nucleophilic Substitution of Aromatic Propargyl Alcohols : Demonstrates high reactivity in coupling reactions of propargyl alcohols with various nucleophiles, without additional acid activators or oxidants (Weng et al., 2015).

  • Synthesis of Nitriles from Aldehydes : A simple method to convert aldehydes to corresponding nitriles using aqueous ammonia and this reagent at room temperature (Telvekar et al., 2010).

  • Photocatalytic Synthesis of Difluoroacetoxy-containing Sulfoximines : Used in the formation of new hypervalent iodine(III) reagents under photocatalysis, transferring difluoroacetoxy and sulfoximidoyl groups to styrenes (Wang et al., 2021).

  • Oxidative Cycloaddition of Hydroxamic Acids : Facilitates the formation of acylnitroso species from hydroxamic acids, leading to hetero-Diels–Alder adducts (Shimizu et al., 2018).

  • Preparation of Vinyl Azides : First example of preparing vinyl azide using α,β-unsaturated carboxylic acids directly, characterized by non-toxicity and shorter reaction times (Telvekar et al., 2009).

Safety And Hazards

“[Bis(trifluoroacetoxy)iodo]benzene” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “[Bis(trifluoroacetoxy)iodo]benzene” involve its use in various chemical reactions. For instance, it is anticipated that the reaction proceeds through in situ generation of NO2 and O-centred organoboronic acid radicals followed by the formation of an O-N bond via combination of the said radicals .

properties

IUPAC Name

[phenyl-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6IO4/c11-9(12,13)7(18)20-17(6-4-2-1-3-5-6)21-8(19)10(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZNEXFPRSOYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181584
Record name Bis(I,I-trifluoroacetoxy)iodobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Bis(trifluoroacetoxy)iodo]benzene

CAS RN

2712-78-9
Record name Bis(trifluoroacetoxy)iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2712-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(I,I-trifluoroacetoxy)iodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002712789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(I,I-trifluoroacetoxy)iodobenzene
Source EPA DSSTox
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Record name Phenylbis(trifluoroacetato-O)iodine
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Record name (BIS(TRIFLUOROACETOXY)IODO)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,180
Citations
GM Loudon, AS Radhakrishna… - The Journal of …, 1984 - ACS Publications
The reagent [7, 7-bis (trifluoroacetoxy) iodo] benzene, PIFA, brings about the facile oxidative rearrangement of aliphatic amides to amines in mildly acidic (pH 1-3) mixed aqueous-…
Number of citations: 228 pubs.acs.org
RH Boutin, GM Loudon - The Journal of Organic Chemistry, 1984 - ACS Publications
The reagent [7, 7-bis (trifluoroacetoxy) iodo] benzene (PIFA), used to prepare amines from amides as described in the preceding paper, dissolves in 50: 50 (v/v) aqueous acetonitrile to …
Number of citations: 105 pubs.acs.org
M Catir, H Kilic, V Nardello-Rataj… - The Journal of …, 2009 - ACS Publications
Decomposition of hydrogen peroxide with a hypervalent iodine compound was examined. The results indicate that treatment of a hypervalent iodine compound with hydrogen peroxide …
Number of citations: 35 pubs.acs.org
I Tellitu, E Dominguez - Synlett, 2012 - thieme-connect.com
Direct oxidation of suitably functionalized amides by application of the hypervalent iodine reagent PIFA [bis(trifluoroacetoxy)iodo]benzene allows straightforward access to a variety of …
Number of citations: 48 www.thieme-connect.com
M Tingoli, M Mazzella, B Panunzi, A Tuzi - 2011 - Wiley Online Library
Both elemental iodine and diphenyl diselenides, in the presence of [bis(trifluoroacetoxy)iodo]benzene (PIFA), promote the transformation of internal alkynes into the corresponding 1,2‐…
P Ghosh, G Chhetri, E Perl… - Advanced Synthesis & …, 2021 - Wiley Online Library
Herein, we report the [Bis(trifluoroacetoxy)iodo]benzene mediated C−H bond arylselenylation of 4H‐Pyrido‐[1,2‐a]‐Pyrimidin‐4‐ones using readily available organodiselenides. This …
Number of citations: 24 onlinelibrary.wiley.com
MS Yusubov, TV Funk, KW Chi, EH Cha… - The Journal of …, 2008 - ACS Publications
Preparation, structural characterization, and reactivity of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, new recyclable iodine(III) reagents derived …
Number of citations: 47 pubs.acs.org
A Kansara, PK Sharma… - Journal of Chemical …, 2004 - journals.sagepub.com
The oxidation of substituted benzyl alcohols by bis(trifluoroacetoxy)iodo]benzene in aqueous acetic acid solution results in the formation of the corresponding benzaldehydes. The …
Number of citations: 14 journals.sagepub.com
O Menkisoglou-Spyroudi, A Varvoglis - Journal of the Chemical …, 1986 - pubs.rsc.org
The title compounds (3) have been prepared and their chemical properties studied. With iodine they give aryloxymethyl aryloxyacetates (4) through the intermediacy of aryloxyacetyl …
Number of citations: 8 pubs.rsc.org
T Imai, R Harigae, K Moriyama… - The Journal of Organic …, 2016 - ACS Publications
A variety of 5-aryl-2-methyltetrazoles and 5-aryl-2-benzyltetrazoles were directly prepared in good to moderate yields by the reaction of aromatic aldehydes with methylhydrazine and …
Number of citations: 25 pubs.acs.org

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